Opipramol

Overview

Description

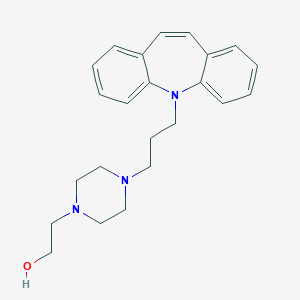

Opipramol is a tricyclic antidepressant and anxiolytic compound primarily used in Europe. It is chemically classified as a dibenzazepine derivative and is known for its unique mechanism of action, which distinguishes it from other tricyclic antidepressants. This compound is primarily used to treat generalized anxiety disorder and somatoform disorders .

Mechanism of Action

Target of Action

Opipramol, a tricyclic antidepressant (TCA), primarily acts as a sigma receptor agonist . Sigma receptors are a set of proteins located in the endoplasmic reticulum .

Mode of Action

This compound exerts its antidepressant action by blocking the neuronal reuptake of noradrenaline and serotonin . It is considered an atypical TCA due to its primary action as a sigma receptor agonist . This unique mode of action sets it apart from other TCAs.

Pharmacokinetics

This compound is rapidly and completely absorbed by the gastrointestinal tract, with a bioavailability of 94% . It is metabolized via CYP2D6 . The elimination half-life of this compound is between 6 and 11 hours , and it is excreted in urine (70%) and feces (10%) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its anxiolytic and antidepressant effects. It is used throughout Europe for the treatment of generalized anxiety disorder (GAD) and somatoform disorders . Preliminary studies suggest that this compound shows potential clinical significance in the treatment of severe sleep bruxism .

Action Environment

It is known that this compound can inhibit insulin-induced lipogenesis in fat cells and insulin secretion in pancreatic islets This suggests that metabolic state and insulin levels could potentially influence the action of this compound

Biochemical Analysis

Biochemical Properties

Opipramol interacts with several enzymes and proteins. It is metabolized through the CYP2D6 isoenzyme . The metabolism of this compound can be increased when combined with Phenobarbital . It has been reported to exert antilipolytic effect in human adipocytes , suggesting that alongside its neuropharmacological properties, this agent might modulate lipid utilization by peripheral tissues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit insulin-induced lipogenesis in fat cells and insulin secretion in pancreatic islets . This compound can compete with other TCAs, beta blockers, antiarrhythmics for microsomal enzymes, which can lead to slower metabolism and higher plasma concentrations of these drugs .

Molecular Mechanism

This compound’s mechanism of action is unique among antidepressants. It acts primarily as a SIGMAR1 agonist . Metabolism occurs through the CYP2D6 isoenzyme . Its terminal half-life in plasma is 6–11 hours .

Temporal Effects in Laboratory Settings

The well-tolerated anxiolytic this compound is the first psychotropic drug with proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression . The compound is also effective and safe in GAD .

Dosage Effects in Animal Models

In animal models, a dose of 150 mg/kg this compound, and 90 mg/kg baclofen a day, may help inhibit cocaine cravings . Rats treated with this compound showed significant attenuation in craving behavior and in relapse rate during withdrawal from cocaine .

Metabolic Pathways

This compound is partially metabolized in the liver to deshydroxyethylthis compound . Metabolism occurs through the CYP2D6 isoenzyme . The metabolism of this compound can be increased when combined with Phenobarbital .

Transport and Distribution

This compound has a bioavailability of 94% . The plasma protein binding amounts to approximately 91% and the volume of distribution is approximately 10 L/kg . This compound is partially metabolized in the liver to deshydroxyethylthis compound .

Subcellular Localization

Given its primary role as a SIGMAR1 agonist , it is likely that it localizes to areas of the cell where this receptor is present

Preparation Methods

Synthetic Routes and Reaction Conditions

Opipramol is synthesized by reacting iminostilbene with 1-bromo-3-chloropropane in the presence of a weak base such as hydrogen phosphate . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards for purity and potency .

Chemical Reactions Analysis

Types of Reactions

Opipramol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s stability and potential interactions with other substances.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using peroxydisulfate salts in acidic sulfate media.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions may involve halogenation or alkylation processes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of intermediate radicals and dimeric products .

Scientific Research Applications

Opipramol has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactions, contributing to the understanding of tricyclic antidepressants.

Biology: Research on this compound includes its effects on cellular processes and receptor interactions.

Industry: The compound’s stability and effectiveness make it valuable in pharmaceutical formulations.

Comparison with Similar Compounds

Similar Compounds

Imipramine: Another tricyclic antidepressant, but it primarily acts as a monoamine reuptake inhibitor.

Perphenazine: Shares a similar piperazine side chain but is used as an antipsychotic.

Amitriptyline: A tricyclic antidepressant with a different mechanism of action, focusing on serotonin and norepinephrine reuptake inhibition.

Uniqueness of Opipramol

This compound’s uniqueness lies in its sigma receptor agonism, which sets it apart from other tricyclic antidepressants. This unique mechanism contributes to its effectiveness in treating anxiety and somatoform disorders without the typical side effects associated with monoamine reuptake inhibition .

Biological Activity

Opipramol, a tricyclic antidepressant (TCA), is primarily known for its anxiolytic properties and has gained attention for its unique biological activities beyond traditional antidepressant effects. This article explores the compound's pharmacological profile, mechanisms of action, and its implications in various therapeutic contexts, including metabolic regulation and substance use disorders.

Overview of this compound

This compound is classified as an atypical TCA due to its distinct mechanism of action, which involves sigma receptor agonism. Unlike many other TCAs, this compound does not predominantly inhibit norepinephrine or serotonin reuptake but instead modulates neurotransmitter systems through sigma-1 receptor interactions. This unique profile contributes to its effectiveness in treating anxiety and depression while minimizing common side effects associated with weight gain and metabolic disturbances seen in other antidepressants .

Sigma-1 Receptor Agonism

This compound's primary mechanism involves agonism at the sigma-1 receptor, which plays a crucial role in neuroprotection, modulation of neurotransmitter release, and cellular signaling pathways. By activating this receptor, this compound enhances neuronal survival and may improve mood and anxiety symptoms .

Effects on Lipid Metabolism

Recent studies have highlighted this compound's influence on lipid metabolism. Research indicates that this compound inhibits insulin-induced lipogenesis in human adipocytes without impairing glucose transport. This suggests a potential role in managing weight and metabolic health in patients treated for depression or anxiety disorders . The compound has shown an ability to partially inhibit lipolysis, indicating a complex interaction with metabolic pathways that could be beneficial in treating obesity and diabetes .

Management of Sleep Bruxism

A controlled case series investigated the effectiveness of this compound in managing sleep bruxism (SB). In a study involving 19 participants, a single 100 mg dose of this compound at bedtime led to significant reductions in SB episodes over an 8-week period. This study underscores the potential of this compound as a therapeutic agent for sleep-related disorders .

Treatment of Migraine

A double-blind trial assessed this compound's efficacy in migraine management compared to placebo. The results indicated that patients receiving this compound experienced fewer migraine episodes, suggesting its utility in headache disorders .

Substance Use Disorders

Emerging research has focused on the role of this compound in treating substance use disorders (SUD). A study combining this compound with baclofen demonstrated a reduction in cravings and depressive symptoms among individuals undergoing withdrawal from polysubstance use. This combination therapy highlights the potential for this compound to address both psychological and physiological aspects of addiction .

Summary of Research Findings

Properties

IUPAC Name |

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFUWZUGRBMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

909-39-7 (hydrochloride) | |

| Record name | Opipramol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023394 | |

| Record name | Opipramol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-72-0 | |

| Record name | Opipramol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opipramol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opipramol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opipramol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Opipramol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Opipramol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPIPRAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23ZXO613C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does opipramol exert its anxiolytic and antidepressant effects?

A1: Unlike typical tricyclic antidepressants, this compound's primary mechanism of action is not through the inhibition of norepinephrine or serotonin reuptake. [, ] Instead, research suggests that this compound primarily acts as a sigma receptor agonist, with a modest selectivity for sigma-1 receptors. [, , ] It also exhibits antagonist activity at dopamine-2 (D2), serotonin-2 (5-HT2), histamine 1 (H1), histamine 2 (H2), and muscarinic acetylcholine receptors. [, , ] The contribution of these different receptor interactions to this compound's overall therapeutic profile is still under investigation.

Q2: What is the role of sigma receptors in this compound's therapeutic effects?

A2: While the precise role of sigma receptors in the central nervous system remains elusive, research suggests their involvement in modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. [] this compound's agonism at sigma receptors, particularly sigma-1, is believed to contribute significantly to its anxiolytic and antidepressant effects. [, ] Studies have shown that selective sigma-1 receptor agonists demonstrate anxiolytic properties in animal models. []

Q3: How does this compound's pharmacological profile differ from typical tricyclic antidepressants?

A3: this compound distinguishes itself from typical tricyclic antidepressants (TCAs) in several key aspects. Unlike TCAs, this compound exhibits negligible inhibition of norepinephrine and serotonin reuptake at therapeutic concentrations. [, ] This difference in pharmacological action likely contributes to this compound's favorable side effect profile, with a lower incidence of anticholinergic effects and cardiotoxicity compared to TCAs. [, ]

Q4: What are the potential advantages of this compound's multi-target profile?

A4: this compound's ability to interact with multiple receptor systems may contribute to its broader spectrum of therapeutic benefits. In addition to its anxiolytic and antidepressant effects, this compound has shown potential in pre-clinical and clinical studies for managing conditions such as somatoform disorders, generalized anxiety disorder, and sleep bruxism. [, , , , ] Its unique pharmacological profile makes it a promising candidate for further investigation in addressing complex psychiatric and neurological conditions.

Q5: What is known about the pharmacokinetics of this compound?

A5: this compound is well-absorbed after oral administration, reaching peak plasma concentrations within approximately 3 hours. [] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, ] this compound is metabolized into several metabolites, including this compound N-oxide, deshydroxyethyl this compound, and a metabolite with an acetic acid group at the piperazine side chain. [, ] It has a relatively long elimination half-life of around 11 hours, allowing for once-daily dosing. []

Q6: What analytical methods are employed for the detection and quantification of this compound and its metabolites?

A6: Several analytical techniques have been developed and validated for the determination of this compound in various matrices, including plasma, urine, and pharmaceutical formulations. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is commonly used for sensitive and specific quantification of this compound and its metabolites. [, , , , , ] Other methods include high-performance thin-layer chromatography (HPTLC) and electrochemical methods. [, , , ] These methods play a crucial role in pharmacokinetic studies, therapeutic drug monitoring, and quality control of this compound-containing formulations.

Q7: What are the approved clinical indications for this compound?

A7: this compound is approved in several countries, including Germany, for the treatment of generalized anxiety disorder and somatoform disorders. [, , ] These conditions are characterized by excessive worry, somatic symptoms, and functional impairment.

Q8: What is the evidence supporting this compound's efficacy in these clinical indications?

A8: Several double-blind, placebo-controlled clinical trials have demonstrated the efficacy of this compound in treating generalized anxiety disorder and somatoform disorders. [, , , , ] These studies have shown significant reductions in anxiety symptoms, somatic complaints, and improvements in overall well-being compared to placebo.

Q9: Are there any ongoing research efforts exploring this compound's potential in other clinical conditions?

A9: Beyond its approved indications, research is ongoing to investigate this compound's therapeutic potential in conditions such as sleep bruxism, migraine, and substance use disorder. [, , , , , ] Preliminary findings suggest that this compound's unique pharmacological profile may offer benefits in these areas, but further research is warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.